molecular formula C14H15BrN4OS B294331 6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294331
M. Wt: 367.27 g/mol
InChI Key: GWZIDSWFEIVWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is complex and not fully understood. However, it has been proposed that this compound exerts its biological and pharmacological effects by interacting with various cellular targets, including enzymes and receptors. In cancer cells, it has been reported to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In bacteria and fungi, it has been shown to disrupt the cell membrane and inhibit the synthesis of essential macromolecules, including DNA and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacteria and fungi, it has been reported to inhibit cell growth and division, leading to the death of the microorganisms. In plants, it has been shown to promote growth and enhance stress tolerance, leading to improved crop yields.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its broad spectrum of biological and pharmacological activities, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to using this compound, including its limited solubility in water and its potential to interact with other cellular targets, leading to off-target effects.

Future Directions

The future directions for research on 6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are numerous and diverse. One potential direction is to further investigate its anticancer and antimicrobial properties, with a focus on identifying the specific cellular targets and mechanisms of action. Another potential direction is to explore its potential use as a plant growth regulator, with a focus on optimizing the dosages and application methods. Additionally, further research is needed to investigate its potential use as a corrosion inhibitor and to explore its potential applications in other fields, including material science and environmental science.

Synthesis Methods

The synthesis of 6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-bromophenyl acetonitrile with thiourea in the presence of potassium hydroxide to form 4-bromo-phenyl-thiourea. This intermediate is then reacted with tert-butyl bromoacetate to form the corresponding ester, which is further reacted with hydrazine hydrate to form the triazolo-thiadiazole ring system. The final step involves the reaction of the resulting compound with formaldehyde to form the desired product.

Scientific Research Applications

6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. In medicine, this compound has been studied for its potential anticancer and antimicrobial properties. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, it has shown significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans.
In agriculture, 6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use as a plant growth regulator. It has been reported to promote the growth of various crops, including wheat, rice, and maize. Furthermore, it has been shown to enhance the tolerance of plants to various abiotic stresses, including drought and salinity.
In material science, 6-[(4-Bromophenoxy)methyl]-3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use as a corrosion inhibitor. It has been reported to exhibit excellent corrosion inhibition properties against various metals, including steel and copper.

properties

Molecular Formula

C14H15BrN4OS

Molecular Weight

367.27 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15BrN4OS/c1-14(2,3)12-16-17-13-19(12)18-11(21-13)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3

InChI Key

GWZIDSWFEIVWTC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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